N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride
Overview
Description
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly for enzymes like thrombin. The compound has a molecular formula of C30H37N7O7S · HCl and a molecular weight of 676.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino groups and the coupling of peptide fragments. The key steps include:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using tosyl (p-toluenesulfonyl) groups.
Coupling of Peptide Fragments: The protected amino acids are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Introduction of 7-amido-4-methylcoumarin:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large-scale synthesis of protected glycine, proline, and arginine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification and Crystallization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and crystallized to obtain the hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases like thrombin, resulting in the cleavage of the peptide bond and release of 7-amido-4-methylcoumarin.
Substitution: The tosyl group can be substituted under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).
Substitution: Requires nucleophilic reagents and can be performed in organic solvents like dimethyl sulfoxide (DMSO) or methanol
Major Products
Hydrolysis: Produces 7-amido-4-methylcoumarin and the corresponding peptide fragments.
Substitution: Results in various tosyl derivatives depending on the nucleophile used
Scientific Research Applications
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride has numerous applications in scientific research:
Enzyme Kinetics: Used as a substrate to study the kinetics of proteases like thrombin.
Drug Development: Helps in screening potential inhibitors of proteases, which can be therapeutic targets.
Biochemical Assays: Employed in various biochemical assays to measure protease activity.
Medical Research: Used in research related to blood coagulation and related disorders
Mechanism of Action
The compound acts as a substrate for proteases, particularly thrombin. The mechanism involves:
Binding: The peptide chain binds to the active site of the protease.
Cleavage: The protease cleaves the peptide bond, releasing 7-amido-4-methylcoumarin.
Fluorescence: The released 7-amido-4-methylcoumarin exhibits fluorescence, which can be measured to determine enzyme activity
Comparison with Similar Compounds
Similar Compounds
- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride
- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
- Gly-Pro-7-amido-4-methylcoumarin hydrobromide
- Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride .
Uniqueness
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its specificity for thrombin. This makes it particularly useful in studies related to blood coagulation and thrombin activity .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKKDQGNHCPIE-UKOKCHKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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